N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core. Key structural elements include:
- Morpholino substituent at position 2: A six-membered morpholine ring enhances solubility and may modulate pharmacokinetic properties.
This compound’s synthesis likely involves alkylation of a thio-pyrimidinone intermediate with a chloroacetamide derivative, analogous to methods described for related structures .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPNPWZVTQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine ring and a methylthio group contributes to its unique chemical behavior and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Antibacterial : Studies indicate that derivatives of thiazolo-pyrimidines exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against pathogens like E. coli and S. aureus .
- Antifungal : The compound is also expected to possess antifungal activity, with MIC values indicating effectiveness against fungi such as T. viride and A. fumigatus.
-
Anticancer Activity
- Research has demonstrated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects are often mediated by the activation of caspases and modulation of signaling pathways involved in cell survival .
- Cytotoxicity
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Modulation of Signaling Pathways : It likely affects pathways related to apoptosis and cellular stress responses, particularly in cancer cells.
- Interaction with DNA/RNA : Some thiazolo-pyrimidine derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antibacterial Efficacy : A study comparing the antibacterial efficacy of various thiazolo-pyrimidine derivatives found that compounds similar to this compound exhibited MIC values significantly lower than conventional antibiotics like ampicillin .
- Cytotoxicity Assessment : In a cytotoxicity study involving human liver cells, treatment with the compound resulted in elevated liver enzyme levels, suggesting hepatotoxic potential at high doses .
Research Findings Summary Table
| Biological Activity | MIC (mg/mL) | MBC (mg/mL) | Notable Effects |
|---|---|---|---|
| Antibacterial | 0.004 - 0.045 | 0.008 - 1.2 | Effective against E. coli, S. aureus |
| Antifungal | 0.004 - 0.06 | Varies | Effective against T. viride |
| Cytotoxicity | N/A | N/A | Increased ALT levels in liver cells |
Scientific Research Applications
Anticancer Activity
The compound is part of a class of thiazolo[4,5-d]pyrimidine derivatives that have been shown to possess significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Mechanism of Action : The thiazolo[4,5-d]pyrimidine scaffold mimics purine structures, allowing it to interfere with nucleic acid metabolism and cellular signaling pathways critical for cancer cell survival. This structural similarity enhances its efficacy as an anticancer agent .
Modulation of NMDA Receptor Activity
Another significant application of this compound is its role as a modulator of NMDA (N-Methyl-D-Aspartate) receptors. NMDA receptors are integral to synaptic plasticity and memory function, making them crucial targets for treating neurodegenerative diseases such as Alzheimer's disease.
- Selectivity and Efficacy : Compounds that selectively modulate NMDA receptor subtypes may provide therapeutic benefits with reduced side effects, addressing the need for effective treatments in neurodegenerative conditions .
Case Studies
- Anticancer Properties : A study demonstrated that derivatives of thiazolo[4,5-d]pyrimidine exhibited potent cytotoxic effects against various cancer cell lines. The mechanism involved the activation of caspases and induction of apoptosis, highlighting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : Research focusing on NMDA receptor modulation revealed that certain derivatives could enhance cognitive function in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against multiple cancer cell lines; activates apoptotic pathways |
| NMDA Receptor Modulation | Enhances cognitive function; potential treatment for Alzheimer's disease | Selective modulation reduces side effects; improves synaptic plasticity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis methods, and physicochemical properties of the target compound with analogues from the literature:
Key Comparative Insights
Core Heterocycle Effects: The thiazolo[4,5-d]pyrimidin-7-one core in the target compound differs from thieno[2,3-d]pyrimidin-4-one () and triazolo[4,5-d]pyrimidin-7-one ().
Substituent Impact: Morpholino vs. Benzyl/Chlorophenyl: The morpholino group in the target compound likely improves solubility compared to the lipophilic benzyl () or chlorophenyl groups. This aligns with trends observed in kinase inhibitors, where morpholine derivatives exhibit enhanced bioavailability . Methylthio Phenyl vs. Phenylamino: The 3-(methylthio)phenyl group introduces a sulfur atom, which may confer metabolic stability via reduced oxidative susceptibility compared to anilines () .
Synthetic Routes: Alkylation of thio-pyrimidinones with chloroacetamides (as in ) is a common strategy for attaching acetamide sidechains. However, the target compound’s synthesis may require optimized conditions to accommodate the bulky morpholino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
